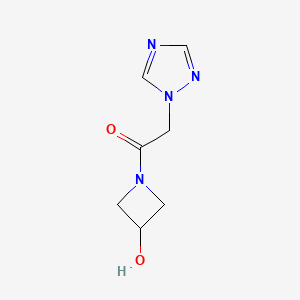![molecular formula C12H12ClN3O B1468888 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol CAS No. 1492628-35-9](/img/structure/B1468888.png)
2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol
説明
2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol, also known as 2-chloropyrazine, is an organic compound with a molecular formula of C9H10ClN3O. It belongs to the class of pyrazine compounds, which are a group of heterocyclic compounds containing two nitrogen atoms in a five-membered ring. 2-chloropyrazine has been extensively studied for its various applications, including as a pharmaceutical, agricultural, and industrial chemical.
科学的研究の応用
Pharmaceutical Research
This compound is a precursor in the synthesis of various pharmaceuticals. Its structural similarity to pyrazine derivatives, which are known for their biological activities, suggests potential applications in drug development. For instance, pyrazine compounds have been studied for their anti-mycobacterial, anti-malarial, and anti-viral properties . The chloropyrazin moiety in particular could be explored for creating new medicinal compounds targeting specific diseases.
Cancer Research
Given the compound’s structural features, it could be investigated as a potential inhibitor of various enzymes involved in cancer progression. Pyrazine derivatives have been documented as inhibitors of kinases, which are key targets in cancer therapy .
Computational Chemistry
In computational studies, this compound could serve as a model to understand intermolecular interactions and energy computations. Its well-defined crystal structure allows for detailed computational analysis, which can provide insights into molecular behavior and stability .
特性
IUPAC Name |
2-[(3-chloropyrazin-2-yl)amino]-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-12(15-7-6-14-11)16-10(8-17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKKCJOILAIKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(2,4-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1468811.png)





![3-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1468824.png)
![2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1468825.png)

![N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468827.png)